molecular formula C17H24N4O2 B12229520 4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine

4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12229520
M. Wt: 316.4 g/mol
InChI Key: CSJXHIRHBQQBHC-UHFFFAOYSA-N
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Description

4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine ring. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and morpholine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

What sets 4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine apart is its unique combination of the piperidine, pyrimidine, and morpholine rings, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H24N4O2/c22-17(20-8-10-23-11-9-20)14-2-1-7-21(12-14)15-5-6-18-16(19-15)13-3-4-13/h5-6,13-14H,1-4,7-12H2

InChI Key

CSJXHIRHBQQBHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC=C2)C3CC3)C(=O)N4CCOCC4

Origin of Product

United States

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